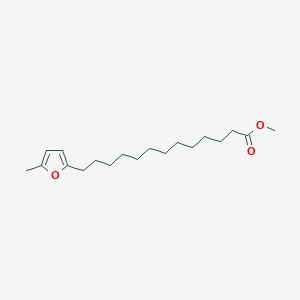![molecular formula C22H17N5O4 B14498887 4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine CAS No. 64863-97-4](/img/structure/B14498887.png)
4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine is a complex organic compound characterized by its diazenyl functional group and nitro-substituted naphthalene rings
Méthodes De Préparation
The synthesis of 4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine typically involves a multi-step process. One common method includes the diazotization of an amine precursor followed by coupling with a nitro-substituted naphthalene derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazenyl group. Industrial production methods may involve large-scale batch reactions with stringent purification steps to achieve high purity of the final product .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions, leading to the formation of more complex nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The diazenyl group can participate in substitution reactions, where it can be replaced by other functional groups under specific conditions. Common reagents used in these reactions include hydrogen gas, metal catalysts, and strong acids or bases. .
Applications De Recherche Scientifique
4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability
Mécanisme D'action
The mechanism of action of 4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine involves its interaction with molecular targets through its diazenyl and nitro groups. These functional groups can form bonds with various biological molecules, influencing their activity and function. The pathways involved may include inhibition of enzymes, modulation of receptor activity, and interaction with nucleic acids .
Comparaison Avec Des Composés Similaires
Similar compounds include other diazenyl and nitro-substituted naphthalene derivatives. Compared to these compounds, 4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine is unique due to its specific substitution pattern and the presence of both diazenyl and nitro groups. This combination of functional groups provides distinct chemical reactivity and potential applications. Similar compounds include:
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
- 4-[(E)-(2-Chlorophenyl)diazenyl]-1-naphthol
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthol .
Propriétés
Numéro CAS |
64863-97-4 |
|---|---|
Formule moléculaire |
C22H17N5O4 |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
4-[(2,4-dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine |
InChI |
InChI=1S/C22H17N5O4/c1-2-23-18-11-12-19(15-8-4-3-7-14(15)18)24-25-22-17-10-6-5-9-16(17)20(26(28)29)13-21(22)27(30)31/h3-13,23H,2H2,1H3 |
Clé InChI |
XAMQNYLRZDEMCK-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C4=CC=CC=C43)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-[Butyl(dimethyl)stannyl]undecanoic acid](/img/structure/B14498808.png)

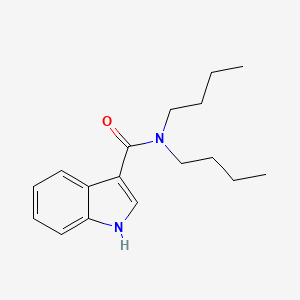
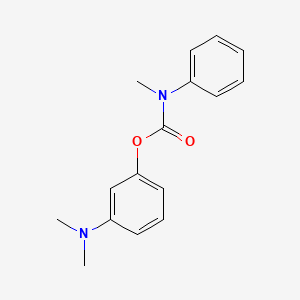
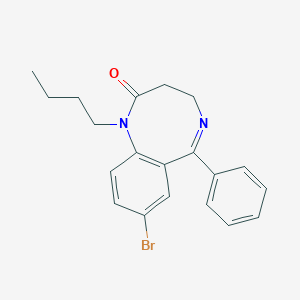
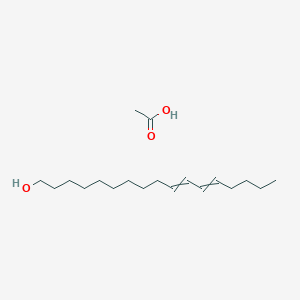
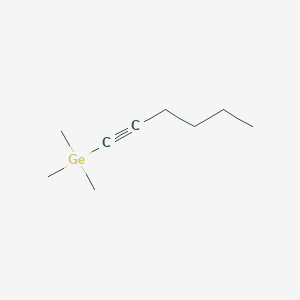
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)

![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)
